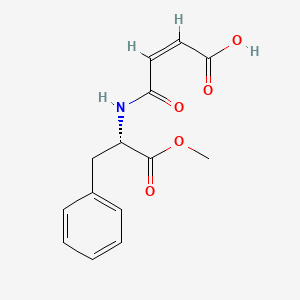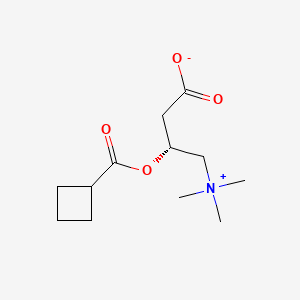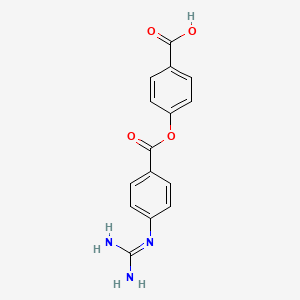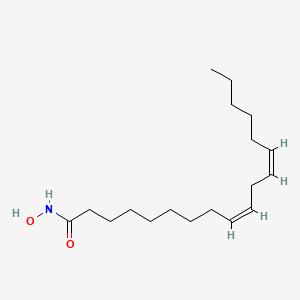
linoleyl hydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
linoleyl hydroxamic acid is a compound that belongs to the class of fatty acid derivatives. It is characterized by the presence of a hydroxyl group and a double bond at the 9th and 12th positions of the octadeca chain. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linoleyl hydroxamic acid typically involves the hydroxylation of octadeca-9,12-dienoic acid. This can be achieved through various methods, including:
Chromatographic Techniques: The compound can be isolated from natural sources such as Eichhornia crassipes using chromatographic techniques and identified using 1D and 2D NMR spectroscopic methods.
Chemical Synthesis: The chemical synthesis involves the reaction of octadeca-9,12-dienoic acid with hydroxylamine under controlled conditions to form the hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques and spectroscopic methods is essential for the identification and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
linoleyl hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
linoleyl hydroxamic acid has several scientific research applications, including:
Chemistry: It is used as a model compound for studying fatty acid derivatives and their reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of linoleyl hydroxamic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and metabolic pathways. For example, it may bind to peroxisome proliferator-activated receptors and modulate their activity, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z)-Octadeca-9,12-dienoic acid: A similar compound with a double bond at the 9th and 12th positions but lacking the hydroxyl group.
(9Z,12Z)-11-hydroxyoctadecadienoic acid: Another hydroxylated derivative with the hydroxyl group at the 11th position.
Uniqueness
linoleyl hydroxamic acid is unique due to its specific hydroxylation pattern and the presence of the amide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
29204-26-0 |
|---|---|
Molecular Formula |
C18H33NO2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(9Z,12Z)-N-hydroxyoctadeca-9,12-dienamide |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h6-7,9-10,21H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- |
InChI Key |
ICBBTPIZRNITQC-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NO |
Synonyms |
linoleate-hydroxamic acid linoleic acid hydroxamate linoleyl hydroxamic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






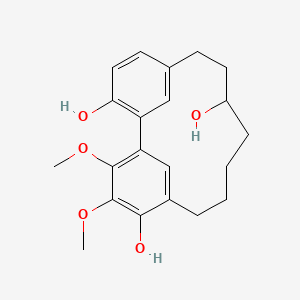
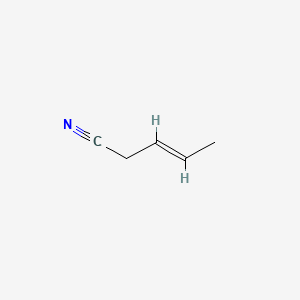
![(5Z)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B1234685.png)
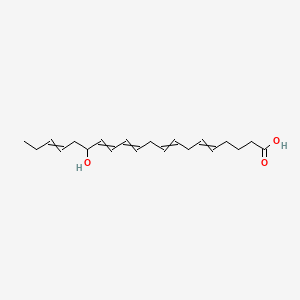
![[11C]4-N-methylamino-4-hydroxystilbene](/img/structure/B1234688.png)

![(Z)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1234693.png)
